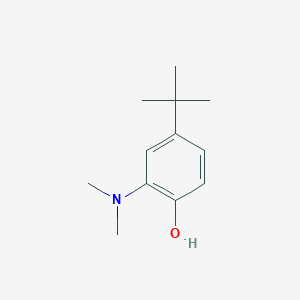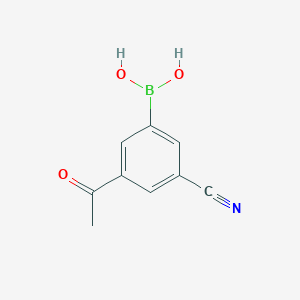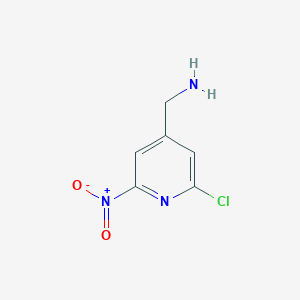![molecular formula C9H8FNO4 B14843732 [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxycarbonyl group attached to a pyridine ring. These functional groups impart specific chemical properties that make the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride in dry dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired fluorinated product.
Industrial Production Methods
Industrial production of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Esterification: Esters of this compound.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Applications De Recherche Scientifique
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 3-(5)-Substituted Pyrazoles
- 1H-Pyrrolo[2,3-b]pyridine Derivatives
Uniqueness
[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific combination of a fluorine atom and a methoxycarbonyl group on a pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H8FNO4 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
2-(6-fluoro-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)5-2-6(4-8(12)13)11-7(10)3-5/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
RRHLPOQUKGLHPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


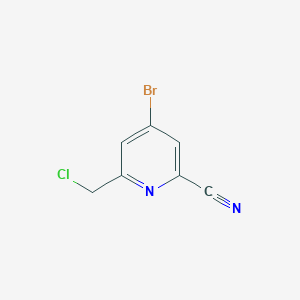
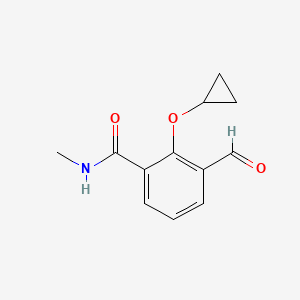
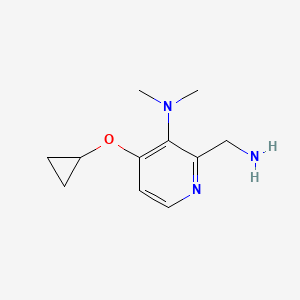

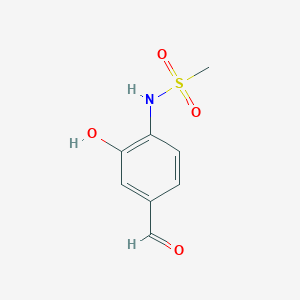
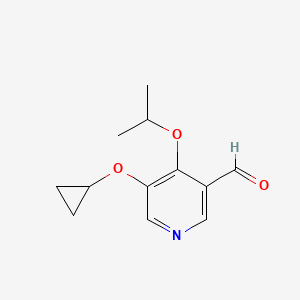
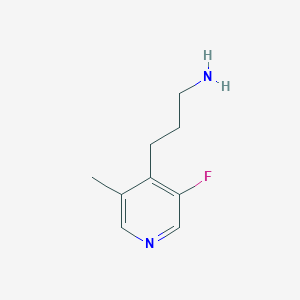
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)

